tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name derives from its carbamate backbone and branched alkyl-fluoro substituents. The root structure is pentan-2-yl, with substituents at positions 1, 4, and 2:
- A tert-butoxycarbonyl (Boc) group at the nitrogen atom.
- A 4-fluoro-4-methyl substituent at position 4 of the pentane chain.
- A hydroxyl group at position 1.
The (2R) designation specifies the absolute configuration of the stereogenic carbon at position 2, confirmed by its chiral center in the SMILES string O=C(OC(C)(C)C)N[C@@H](CC(C)(F)C)CO. Systematic identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 857026-02-9 |
| Molecular Formula | C₁₁H₂₂FNO₃ |
| InChI Key | UYVYSKZYBQSFNV-QMMMGPOBSA-N |
The InChIKey, generated via RDKit computations, reflects the compound’s unique stereochemical and structural features, distinguishing it from diastereomers or regioisomers.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₁H₂₂FNO₃ corresponds to a molecular weight of 235.30 g/mol. Key stereochemical elements include:
- Chiral Center at C2 : The (R)-configuration arises from the priority order of substituents (NHCO₂t-Bu > CH₂C(C)(F)CH₂OH > CH₂OH > H).
- Fluorine at C4 : The fluorine atom occupies a equatorial position in the lowest-energy conformation, minimizing steric clashes with the tert-butyl group.
- Hydroxyl Group at C1 : This group participates in intramolecular hydrogen bonding with the carbamate carbonyl oxygen, as observed in analogous Boc-protected carbamates.
Stereochemical stability is enhanced by the bulky tert-butyl group, which restricts rotation around the N–C bond, locking the carbamate into a planar conformation.
Conformational Isomerism and Spatial Arrangement
Conformational analysis reveals three dominant isomers (Figure 1):
Conformer 1 (anti):
- tert-Butyl group and fluorine atom on opposite sides of the carbamate plane.
- Stabilized by hyperconjugation between the C–F σ* orbital and adjacent C–C bonds.
Conformer 2 (gauche):
- Fluorine and hydroxyl groups oriented synclinally (60° dihedral angle).
- Exhibits a weak intramolecular O–H···F–C hydrogen bond.
Conformer 3 (cis):
- Rare (<5% population) due to steric repulsion between tert-butyl and fluoromethyl groups.
- Observed only at low temperatures in chloroform.
Table 1. Energy Differences Between Conformers
| Conformer | Relative Energy (kcal/mol) | Population (298 K) |
|---|---|---|
| 1 | 0.0 | 68% |
| 2 | 1.2 | 27% |
| 3 | 3.5 | 5% |
Nuclear magnetic resonance (NMR) studies of related Boc-carbamates show distinct chemical shifts for the amide proton (δ 4.84–5.40 ppm), consistent with slow interconversion between conformers on the NMR timescale.
Comparative Analysis with Related Fluorinated Carbamates
Table 2. Structural Comparisons
Notable differences include:
- Electronegativity Effects : The C4 fluorine in the target compound withdraws electron density from the carbamate carbonyl, reducing its basicity compared to non-fluorinated analogues.
- Solvent Sensitivity : In polar solvents like DMSO, the hydroxyl group forms intermolecular hydrogen bonds, shifting the conformational equilibrium toward the gauche isomer.
- Synthetic Utility : The tert-butyl group enhances crystallinity compared to methyl or benzyl carbamates, facilitating purification.
Properties
Molecular Formula |
C11H22FNO3 |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m1/s1 |
InChI Key |
WVKNFDYVRRJKJN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(C)(C)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)F)CO |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor amino alcohol, such as (R)-tert-butyl (4-methylpentan-2-yl)carbamate, can be prepared by:
- Enantioselective reduction of the corresponding keto acid or keto ester derivatives.
- Resolution of racemic mixtures using chiral chromatography or crystallization.
- Direct asymmetric synthesis using chiral auxiliaries or catalysts.
For example, (R)-tert-butyl (4-methylpentan-2-yl)carbamate is commercially available and can be synthesized via the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Fluorination Step
The key step in the preparation of this compound is the selective introduction of the fluorine atom at the 4-position of the pentan-2-yl chain.
Common fluorination methods include:
- Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
- Fluorination via halogen exchange or fluorodehalogenation of suitable precursors.
The fluorination is typically performed on a protected intermediate to avoid side reactions. For example, fluorination of a 4-hydroxy intermediate or a suitable leaving group precursor (e.g., tosylate or mesylate) under controlled temperature can yield the desired 4-fluoro derivative with retention of stereochemistry.
Hydroxyl Group Introduction and Protection
The hydroxyl group at the 1-position is introduced either by:
- Reduction of a corresponding aldehyde or ketone precursor.
- Hydroxylation of an alkene intermediate.
Protection of the amino group as a tert-butyl carbamate is usually done before or after fluorination depending on the stability of intermediates.
Typical Reaction Conditions and Purification
- Boc protection is commonly performed in solvents like dichloromethane or tetrahydrofuran with triethylamine as a base at 0–25°C.
- Fluorination reactions are often conducted at low temperatures (0 to 25°C) to control regio- and stereoselectivity.
- Purification is achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or petroleum ether.
- Final products are characterized by NMR (1H, 13C, 19F), LC-MS, and chiral HPLC to confirm purity and stereochemistry.
Data Table Summarizing Typical Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Amino alcohol + di-tert-butyl dicarbonate, Et3N, DCM, 0–25°C | 80–95 | Protects amino group as carbamate |
| 2 | Fluorination | NFSI or DAST, low temperature (0–25°C), inert atmosphere | 60–75 | Selective fluorination at 4-position |
| 3 | Hydroxyl introduction | Reduction of aldehyde/ketone with NaBH4 or similar | 85–90 | Stereoselective reduction |
| 4 | Purification | Silica gel chromatography, ethyl acetate/hexane gradient | — | Ensures high purity and enantiomeric excess |
Research Findings and Optimization Notes
- The stereochemistry at the 2-position (R configuration) is best controlled by starting with enantiomerically pure precursors or employing asymmetric synthesis techniques.
- Fluorination reagents and conditions must be carefully chosen to avoid racemization or over-fluorination.
- Protecting groups such as Boc provide stability during fluorination and hydroxylation steps.
- Reaction yields and stereochemical purity can be optimized by adjusting temperature, solvent polarity, and reagent stoichiometry.
- Analytical methods including chiral HPLC and 19F NMR are essential for confirming the fluorine incorporation and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate is used as a protecting group for amines, allowing selective reactions to occur at other functional groups without interference from the amine .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carbamate-modifying enzymes.
Medicine
In medicinal chemistry, carbamates are often explored for their potential as prodrugs, where the carbamate group can be enzymatically cleaved to release the active drug.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, where the presence of the fluorine atom can enhance the biological activity and stability of the final product .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate involves the formation of a stable carbamate group that can protect amines during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Cyclopentyl-Based Carbamates
Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) and tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) feature cyclic backbones instead of the linear pentan-2-yl chain. The hydroxyl group’s position on the cyclopentane ring influences hydrogen-bonding capacity and steric interactions.
Piperidine and Azetidine Derivatives
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) shares a fluorine substituent but incorporates a six-membered piperidine ring. The fluorine’s placement on the ring versus the linear chain may alter electronic effects and lipophilicity. Similarly, tert-butyl N-(azetidin-3-ylmethyl) carbamate hydrochloride (CAS: 1170108-38-9) contains a four-membered azetidine ring, offering greater ring strain and reactivity, which contrasts with the target compound’s stability .
Fluorinated Linear Carbamates
The fluorine atom in the target compound distinguishes it from non-fluorinated analogs like tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (CAS: 58521-45-2). Fluorination typically increases electronegativity, enhancing resistance to oxidative metabolism and improving membrane permeability. However, the hydroxyl group at position 1 in the target compound introduces polarity, balancing lipophilicity for optimal solubility .
Substituent Positioning and Stereochemistry
The (2R) configuration in the target compound ensures enantioselective interactions in chiral environments, a critical factor in drug efficacy. For example, tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) demonstrates how stereochemistry and fluorine placement jointly influence biological activity.
Structural and Functional Data Table
Biological Activity
tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C11H20FNO3
- Molecular Weight : 235.30 g/mol
- CAS Number : 869527-46-8
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable fluorinated alcohol. The process may include various protective group strategies and purification techniques to ensure the desired product's yield and purity.
Research indicates that this compound may exhibit biological activities through several mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to interact with specific enzymes, potentially altering their activity.
- Anti-inflammatory Properties : Similar derivatives have exhibited anti-inflammatory effects in various animal models, suggesting a potential for this compound as well.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study involving related compounds demonstrated significant anti-inflammatory effects when tested in vivo using the carrageenan-induced paw edema model. The percentage of inhibition for several derivatives ranged from 39% to over 54%, indicating promising therapeutic potential for inflammation-related conditions .
-
Cytotoxicity Assessments :
- In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively without significant toxicity to normal cells.
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
